molecular formula C14H10S B3048460 Benzenethiol, 4-(phenylethynyl)- CAS No. 170159-25-8

Benzenethiol, 4-(phenylethynyl)-

Cat. No. B3048460
CAS RN: 170159-25-8
M. Wt: 210.3 g/mol
InChI Key: PZDRMOUJZHZLOG-UHFFFAOYSA-N
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Description

“Benzenethiol, 4-(phenylethynyl)-” is a chemical compound with the molecular formula C14H10S . It has an average mass of 210.294 Da and a monoisotopic mass of 210.050323 Da .


Molecular Structure Analysis

The molecular structure of “Benzenethiol, 4-(phenylethynyl)-” consists of 14 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenethiol, 4-(phenylethynyl)-” include an average mass of 210.294 Da and a monoisotopic mass of 210.050323 Da .

Scientific Research Applications

Interaction with Surfaces

  • Surface Interaction and Stability : The interaction of 4-[4'-(phenylethynyl)-phenylethynyl]-benzenethiols (PPBSH) with Au(111) surfaces was studied using density functional theory. It was found that the most stable form of PPBSH on the surface is bent, indicating potential applications in surface chemistry and material science (Ricca & Bauschlicher, 2003).

Electronic and Optical Properties

  • Negative Differential Resistance : Research on conducting molecules like benzenethiol has led to the study of negative differential resistance (NDR) properties in molecular electronics. This makes benzenethiol derivatives applicable in logic devices and molecular junctions (Lee, Shin, & Kwon, 2006).
  • Photochemical Reactivity : The photophysical measurements of 1,4-bis(phenylethynyl)benzene showed that planarization and chromophore aggregation affect the photochemistry of these compounds, relevant in developing light energy harvesting assemblies (Levitus et al., 2001).
  • Liquid Crystalline Behavior : The study of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene revealed liquid crystalline phases, indicating potential applications in molecular electronics and photophysics (Lydon et al., 2008).

Molecular Dynamics and Structure

  • Molecular Self-Assembly : The self-assembly of 4-[4‘-(phenylethynyl)-phenylethynyl]-benzenethiols on Au(111) surfaces results in long-range order, indicating its significance in nanotechnology and molecular self-assembly (Yang et al., 2000).
  • High-Performance Polymers : Imide oligomers containing phenylethynyl groups were investigated for high-performance/high-temperature adhesives and composite matrices, highlighting its use in advanced material science (Hergenrother, Connell, & Smith, 2000).

Energy Level Alignment and Charge Transport

  • Charge Transport in Molecular Electronics : Studies on the energy-level alignment of aryl thiols chemisorbed on metal surfaces have implications for charge transport in molecular electronics, emphasizing the role of benzenethiol derivatives in this field (Zangmeister et al., 2009).

Directed Synthesis and Chemical Reactivity

  • Directed Lithiation : Benzenethiol derivatives were studied for directed lithiation, offering a method to create ortho-substituted arenethiol derivatives, useful in synthetic chemistry (Smith, Lindsay, & Pritchard, 1989).

Safety and Hazards

The safety data sheet for benzenethiol suggests that it is flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye damage, and is suspected of damaging fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects . Personal protective equipment, including face protection, should be worn when handling this substance .

properties

IUPAC Name

4-(2-phenylethynyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDRMOUJZHZLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454672
Record name Benzenethiol, 4-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170159-25-8
Record name Benzenethiol, 4-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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